2-(Chroman-4-yl)acetonitrile chemical structure and properties
2-(Chroman-4-yl)acetonitrile chemical structure and properties
An In-Depth Technical Guide to 2-(Chroman-4-yl)acetonitrile: Structure, Properties, Synthesis, and Applications
Abstract
The chroman scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active molecules. Its derivatives are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of 2-(Chroman-4-yl)acetonitrile, a key derivative that combines the bioactive chroman core with the versatile nitrile functional group. The nitrile moiety serves not only as a critical pharmacophore in many approved drugs but also as a valuable synthetic handle for further molecular elaboration.[1] This document details the chemical structure, predicted physicochemical and spectroscopic properties, a robust synthetic pathway from a common precursor, and the potential chemical reactivity and applications of 2-(Chroman-4-yl)acetonitrile. The information herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Molecular Structure and Physicochemical Properties
Chemical Structure
2-(Chroman-4-yl)acetonitrile possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring, forming the chroman core. An acetonitrile group (-CH₂CN) is attached to the C4 position of the dihydropyran ring. This substitution creates a chiral center at the C4 position, meaning the compound can exist as a racemic mixture of two enantiomers, (R)-2-(Chroman-4-yl)acetonitrile and (S)-2-(Chroman-4-yl)acetonitrile.
Detailed Experimental Protocol
Step 1: Reduction of Chroman-4-one to Chroman-4-ol
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Setup: To a round-bottom flask under a nitrogen atmosphere, add chroman-4-one (1.0 eq) and dissolve it in methanol (MeOH).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
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Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of 1 M HCl (aq) at 0 °C until the effervescence ceases.
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Workup: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude chroman-4-ol, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(Chroman-4-yl)acetonitrile via Tosylate Intermediate
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Setup: Dissolve the crude chroman-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Add pyridine (2.0 eq) and cool the solution to 0 °C.
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Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
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Workup (Tosyl Intermediate): Wash the reaction mixture sequentially with 1 M HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude chroman-4-yl tosylate.
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Cyanation: Dissolve the crude tosylate in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.5 eq). (CAUTION: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood).
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Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Final Workup: Cool the reaction to room temperature and pour it into a mixture of ice and water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash thoroughly with water and brine to remove DMSO, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Characterization
The crude 2-(Chroman-4-yl)acetonitrile should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to validate its structure and identity.
Chemical Reactivity and Potential Applications
Reactivity of the Nitrile Moiety
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, making 2-(Chroman-4-yl)acetonitrile a valuable synthetic intermediate. [2][3][4]
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Hydrolysis: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, yielding 2-(Chroman-4-yl)acetic acid, a potential precursor for amides and esters. [4]* Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, 2-(2-aminoethyl)chroman, a common scaffold in bioactive compounds. [3][4]Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde. [2]* Organometallic Addition: Reaction with Grignard reagents (R-MgBr) followed by acidic workup yields ketones, allowing for the introduction of various alkyl or aryl side chains. [3]
The Chroman Scaffold in Medicinal Chemistry
The chroman-4-one core, from which this compound is derived, is a well-established pharmacophore. Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. [5]Furthermore, the broader chroman and chromone families are associated with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. [6][7]The presence of the chroman core in 2-(Chroman-4-yl)acetonitrile suggests it could serve as a valuable starting point for the development of novel therapeutic agents.
Potential as a Synthetic Intermediate
Given the bioactivity of the chroman scaffold and the synthetic versatility of the nitrile group, 2-(Chroman-4-yl)acetonitrile is an ideal intermediate for building diverse chemical libraries. It can be used to synthesize novel chroman-based analogues for screening in various biological assays, particularly in the fields of oncology, neurobiology, and infectious diseases. The ability to easily convert the nitrile to amines, carboxylic acids, or ketones provides multiple avenues for structure-activity relationship (SAR) studies.
Conclusion
2-(Chroman-4-yl)acetonitrile is a chiral heterocyclic compound with significant potential in synthetic and medicinal chemistry. While direct experimental data on this specific molecule is limited, its properties and reactivity can be confidently predicted based on its constituent parts: the biologically relevant chroman scaffold and the synthetically versatile nitrile group. This guide provides a solid foundation for researchers, outlining a reliable synthetic protocol from a common starting material and detailing its potential for further chemical modification. As the search for novel therapeutic agents continues, the strategic use of well-designed intermediates like 2-(Chroman-4-yl)acetonitrile will be crucial for the efficient discovery and development of next-generation pharmaceuticals.
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